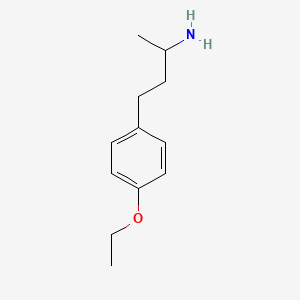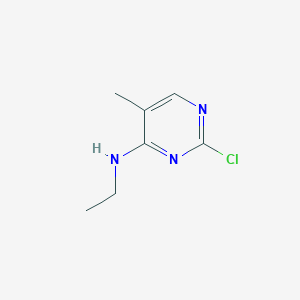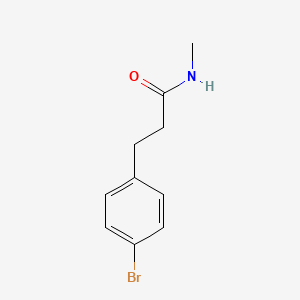
4-(4-Ethoxyphenyl)butan-2-amine
Descripción general
Descripción
4-(4-Ethoxyphenyl)butan-2-amine, commonly known as 4-EBPB, is an organic amine that has been used in a variety of scientific research applications. It has been used for the synthesis of pharmaceuticals, as a reagent for chemical reactions, and as a model compound for studying the effects of organic compounds on biochemical and physiological processes. 4-EBPB is a versatile compound that has many advantages for laboratory experiments, but there are also some limitations that should be taken into consideration.
Aplicaciones Científicas De Investigación
4-EBPB has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of organic compounds on biochemical and physiological processes, as a reagent for chemical reactions, and as a starting material for the synthesis of pharmaceuticals. It has also been used as a probe for studying the binding of drugs to proteins, as a substrate for enzyme-catalyzed reactions, and as a substrate for the synthesis of peptides.
Mecanismo De Acción
4-EBPB is an organic amine that has been found to act as an agonist for several G-protein coupled receptors (GPCRs). It has been found to activate the β-adrenergic receptor, the histamine H1 receptor, and the serotonin 5-HT1A receptor. It has also been found to act as an antagonist for the muscarinic M1 receptor. The mechanism of action of 4-EBPB is not well understood, but it is thought to involve the binding of the compound to the receptor, which then triggers a conformational change in the receptor that leads to the activation of the G-protein.
Biochemical and Physiological Effects
4-EBPB has been found to have a variety of biochemical and physiological effects. It has been found to stimulate the release of catecholamines, such as epinephrine and norepinephrine, and to activate the hypothalamic-pituitary-adrenal (HPA) axis. It has also been found to activate the sympathetic nervous system, to increase heart rate and blood pressure, and to increase the release of glucocorticoids. In addition, it has been found to increase the release of acetylcholine and to activate the parasympathetic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-EBPB has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and is stable in aqueous solutions. It is also soluble in a variety of organic solvents, and it has a low toxicity. The main limitation of 4-EBPB for laboratory experiments is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of 4-EBPB in scientific research. It could be used to study the effects of organic compounds on biochemical and physiological processes, and it could be used as a probe for studying the binding of drugs to proteins. It could also be used as a substrate for enzyme-catalyzed reactions, and as a starting material for the synthesis of pharmaceuticals. In addition, it could be used to study the mechanism of action of GPCRs, and to develop new drugs and therapeutics.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-14-12-8-6-11(7-9-12)5-4-10(2)13/h6-10H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSURPOXGUBEEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine](/img/structure/B3170328.png)
![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)

![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![N-{4-[(6-methyl-3-sulfanylidene-2,3-dihydro-1,2,4-triazin-5-yl)amino]phenyl}acetamide](/img/structure/B3170378.png)
![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)



